An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the established biological activity of the 1,2,3-thiadiazole scaffold.[1][2] Derivatives of 1,2,3-thiadiazole are recognized for a wide range of pharmacological properties, making this core structure a valuable template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide also outlines a plausible synthetic route based on established methodologies for analogous compounds and presents expected characterization data.
Introduction
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is a known pharmacophore and is present in various compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The title compound, Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, incorporates this active core with an ethyl carboxylate group and a bromine atom, which provide opportunities for further structural modifications, making it a potentially valuable building block in drug discovery and development.
Synthesis
A specific, detailed experimental protocol for the synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is not extensively documented in readily available scientific literature. However, a general method has been described which involves the reaction of ethyl cyanoacetate with hydrazine hydrate and elemental sulfur, followed by bromination.[3] Based on established synthetic routes for 1,2,3-thiadiazoles, a plausible two-step synthesis is proposed below.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
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Formation of the 1,2,3-thiadiazole ring: A Hurd-Mori type synthesis or a variation thereof, starting from ethyl 2-cyano-2-(hydroxyimino)acetate.
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Bromination: Introduction of a bromine atom at the 5-position of the thiadiazole ring.
Figure 1. Proposed synthetic pathway for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate.
Experimental Protocols
Note: The following protocols are hypothetical and based on general procedures for the synthesis of similar compounds. They should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
This step is a variation of the Hurd-Mori synthesis.
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Reagents and Materials:
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Ethyl 2-cyano-2-(hydroxyimino)acetate
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Hydrogen sulfide (gas)
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Pyridine or Triethylamine
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Ethanol
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Standard laboratory glassware and safety equipment
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-
Procedure:
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Dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol in a three-necked flask equipped with a gas inlet, a stirrer, and a condenser.
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Add a catalytic amount of a suitable base, such as pyridine or triethylamine.
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Bubble hydrogen sulfide gas through the solution at a controlled rate while stirring vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, purge the reaction mixture with nitrogen to remove excess hydrogen sulfide.
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The product can be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
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Step 2: Synthesis of Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate (Sandmeyer-type reaction)
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Reagents and Materials:
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Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
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Sodium nitrite (NaNO₂)
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Hydrobromic acid (HBr, 48%)
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Copper(II) bromide (CuBr₂)
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Water
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Dichloromethane or Ethyl acetate
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Standard laboratory glassware and safety equipment
-
-
Procedure:
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Suspend Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in an aqueous solution of hydrobromic acid in a beaker and cool to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
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In a separate flask, dissolve copper(II) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(II) bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC.
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Upon completion, extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Characterization
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6439-91-4 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O₂S | [4][5] |
| Molecular Weight | 237.07 g/mol | [4][5] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not reported | - |
Expected Spectroscopic Data
The expected data is inferred from the analysis of the isomeric Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate and general knowledge of spectroscopic techniques.
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ 4.3-4.5 (q, 2H, -OCH₂CH₃)δ 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 160-165 (C=O)δ 140-150 (C4-thiadiazole)δ 125-135 (C5-thiadiazole)δ 60-65 (-OCH₂CH₃)δ 13-15 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H aliphatic stretch)~1720-1740 (C=O ester stretch)~1400-1500 (C=N, N=N ring stretch)~1200-1300 (C-O stretch)~600-700 (C-Br stretch) |
| Mass Spec. (m/z) | 236/238 (M⁺, M⁺+2) corresponding to the isotopic pattern of bromine |
Potential Applications and Signaling Pathways
While no specific biological studies or signaling pathway analyses have been published for Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate, the broader class of 1,2,3-thiadiazole derivatives has shown significant potential in drug development.[2] They are known to exhibit a wide range of biological activities, including:
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Antimicrobial and antifungal activity[2]
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Antiviral activity[2]
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Anticancer and antitumor properties[2]
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Plant activators (systemic acquired resistance)[6]
The biological activity of thiadiazole derivatives is often attributed to their ability to act as bioisosteres of other heterocyclic compounds and to participate in various biological interactions. Further research is required to elucidate the specific targets and signaling pathways modulated by Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate.
Figure 2. Potential biological activities of the title compound based on its core structure.
Conclusion
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate represents a chemical scaffold with significant potential for the development of new therapeutic agents. This guide has provided a plausible synthetic route and predicted characterization data based on the available scientific literature for related compounds. Further experimental validation is necessary to confirm these protocols and to fully characterize the compound. The diverse biological activities associated with the 1,2,3-thiadiazole core warrant future investigation into the pharmacological profile of this specific derivative.
References
- 1. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
